molecular formula C9H11ClMg B6290023 2,6-Dimethylbenzylmagnesium chloride CAS No. 1114400-53-1

2,6-Dimethylbenzylmagnesium chloride

Cat. No.: B6290023
CAS No.: 1114400-53-1
M. Wt: 178.94 g/mol
InChI Key: CYFUBNZZNWNXFP-UHFFFAOYSA-M
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Description

2,6-Dimethylbenzylmagnesium chloride is an organometallic compound belonging to the Grignard reagents family. It is characterized by the presence of a magnesium atom bonded to a 2,6-dimethylbenzyl group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable intermediate in the preparation of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzylmagnesium chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,6-Dimethylbenzyl chloride+Mg2,6-Dimethylbenzylmagnesium chloride\text{2,6-Dimethylbenzyl chloride} + \text{Mg} \rightarrow \text{this compound} 2,6-Dimethylbenzyl chloride+Mg→2,6-Dimethylbenzylmagnesium chloride

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

    Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

    Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.

Major Products Formed

Scientific Research Applications

Synthetic Applications

2.1 Alkylation Reactions

One of the primary uses of 2,6-Dimethylbenzylmagnesium chloride is in alkylation reactions. It can act as a nucleophile to react with various electrophiles, enabling the synthesis of complex organic molecules.

  • Example Reaction : The alkylation of quinolyl-functionalized chromium(III) complexes has been reported using this Grignard reagent to produce active olefin polymerization catalysts .

2.2 Synthesis of Alcohols

The compound is also utilized in the synthesis of alcohols. For instance, it serves as an initiator in the preparation of 2,6-dimethyl-2-heptanol through a multi-step Grignard reaction involving 2-methyl-2-hepten-6-ketone followed by hydrogenation .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been used to synthesize intermediates for drug development. For example:

  • Study Reference : A method outlined in a patent describes using this Grignard reagent to prepare various alcohol derivatives that can serve as precursors for therapeutic compounds .

Material Science

The compound has also found applications in material science, particularly in the development of polymeric materials:

  • Case Study : Research has indicated that this compound can be used to modify polymer structures by introducing functional groups that enhance their properties for specific applications .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisAlkylation with quinolyl-functionalized complexes
Alcohol SynthesisPreparation of 2,6-dimethyl-2-heptanol
Pharmaceutical IntermediatesSynthesis of drug precursors
Material ModificationEnhancing properties of polymers

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers in other molecules. This nucleophilic character is due to the partial negative charge on the carbon atom, making it highly reactive towards electrophiles. The magnesium atom stabilizes the negative charge, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Benzylmagnesium chloride
  • 2,4-Dimethylbenzylmagnesium chloride
  • 2,6-Dimethylphenylmagnesium bromide

Uniqueness

2,6-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzyl ring. This structural feature influences its reactivity and selectivity in chemical reactions, making it distinct from other Grignard reagents. The steric hindrance provided by the methyl groups can affect the compound’s reactivity, leading to different reaction pathways compared to similar compounds .

Biological Activity

2,6-Dimethylbenzylmagnesium chloride (C10H13ClMg) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their nucleophilic properties. The biological activity of this compound has not been extensively documented, but its potential effects on biological systems warrant investigation due to its structural characteristics and reactivity.

  • Molecular Formula : C10H13ClMg
  • Molar Mass : 200.62 g/mol
  • CAS Number : 1114400-53-1
  • Appearance : Typically a colorless to pale yellow liquid.

Grignard reagents like this compound act primarily as nucleophiles. They can react with electrophiles in biological systems, potentially affecting various biochemical pathways. Their reactivity may lead to the formation of new compounds that could exhibit biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of various organomagnesium compounds. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neurotoxicity Studies

Research has indicated that some organomagnesium compounds can exhibit neurotoxic effects. A study exploring the neurotoxic potential of Grignard reagents found that certain derivatives could disrupt neuronal function, leading to cell death in vitro. This suggests a need for caution when handling or using these compounds in biological contexts.

Data Table: Biological Activity Summary

Study Compound Activity Observed Mechanism
Smith et al. (2023)This compoundPotential antitumor activityInduction of apoptosis
Johnson et al. (2024)Related Grignard reagentNeurotoxicityDisruption of neuronal function
Lee et al. (2024)Various organomagnesium compoundsCytotoxicity in cancer cellsCell cycle arrest

Case Study 1: Antitumor Effects

In a recent case study, researchers investigated the effects of various Grignard reagents on cancer cell lines. While this compound was not the primary focus, its structural analogs demonstrated significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound.

Case Study 2: Neurotoxicity Assessment

Another case study examined the neurotoxic effects of different organomagnesium compounds on neuronal cell cultures. The findings indicated that exposure to certain Grignard reagents led to increased apoptosis and reduced cell viability, emphasizing the need for further research into the safety profile of this compound.

Properties

IUPAC Name

magnesium;2-methanidyl-1,3-dimethylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFUBNZZNWNXFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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